molecular formula C12H9N3O2 B13679879 [3-(6-Quinolyl)-1,2,4-oxadiazol-5-yl]methanol

[3-(6-Quinolyl)-1,2,4-oxadiazol-5-yl]methanol

Cat. No.: B13679879
M. Wt: 227.22 g/mol
InChI Key: BDMVMKRYBCUFPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3-(6-Quinolyl)-1,2,4-oxadiazol-5-yl]methanol: is a heterocyclic compound that features a quinoline moiety fused with an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-(6-Quinolyl)-1,2,4-oxadiazol-5-yl]methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of quinoline derivatives with nitrile oxides, leading to the formation of the oxadiazole ring. The reaction conditions often require the use of catalysts and specific solvents to ensure high yields and purity.

Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, where the hydroxyl group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Thionyl chloride for converting the hydroxyl group to a chloride, followed by nucleophilic substitution.

Major Products:

    Oxidation: Formation of quinoline-oxadiazole carboxylic acids.

    Reduction: Formation of quinoline-oxadiazole alcohols.

    Substitution: Formation of various substituted quinoline-oxadiazole derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the creation of more complex heterocyclic structures.

Biology: In biological research, it is investigated for its potential as a fluorescent probe due to its unique structural properties.

Medicine: The compound is explored for its potential pharmacological activities, including antimicrobial and anticancer properties.

Industry: In the industrial sector, it is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism by which [3-(6-Quinolyl)-1,2,4-oxadiazol-5-yl]methanol exerts its effects is primarily through interaction with specific molecular targets. In medicinal applications, it may interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Uniqueness: What sets [3-(6-Quinolyl)-1,2,4-oxadiazol-5-yl]methanol apart is its unique combination of the quinoline and oxadiazole rings, which imparts distinct electronic and structural properties. This makes it particularly valuable in applications requiring specific photophysical or chemical characteristics.

Biological Activity

The compound [3-(6-Quinolyl)-1,2,4-oxadiazol-5-yl]methanol, identified by its CAS number 1412423-81-4, is part of a class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this compound, particularly its antimicrobial, anticancer, and other pharmacological properties, supported by detailed research findings and case studies.

Before delving into biological activity, it is essential to understand the chemical properties of this compound:

PropertyValue
Molecular FormulaC₁₂H₉N₃O₂
Molecular Weight227.22 g/mol
Boiling Point463.0 ± 51.0 °C (predicted)
Density1.376 ± 0.06 g/cm³ (20 °C)
pKa12.22 ± 0.10 (predicted)

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-oxadiazole ring exhibit significant antimicrobial properties. A study highlighted the efficacy of various oxadiazole derivatives against bacterial and fungal strains. For instance, derivatives with quinoline moieties demonstrated enhanced antibacterial activity compared to traditional antibiotics like ampicillin .

Case Study: Antitubercular Activity

A notable investigation explored the antitubercular effects of oxadiazole derivatives. Compounds similar to this compound were tested against Mycobacterium tuberculosis, showing promising results in inhibiting both drug-sensitive and resistant strains . The most active compounds had minimum inhibitory concentrations (MICs) ranging from 4 to 8 µM.

Anticancer Potential

The anticancer properties of oxadiazole derivatives have been extensively studied. Research has shown that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of histone deacetylases (HDACs). Specifically, this compound has been identified as a potential HDAC6 inhibitor .

Table: Cytotoxicity of Oxadiazole Derivatives

CompoundIC50 (μM)Cancer Cell Line
This compoundTBDMCF-7 (breast cancer)
Other oxadiazole derivativesVariesVarious cancer cell lines

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Pathways : By targeting specific enzymes involved in cell proliferation and survival.
  • Induction of Apoptosis : Promoting programmed cell death in malignant cells.
  • Antimicrobial Action : Disrupting bacterial cell wall synthesis and function.

Properties

Molecular Formula

C12H9N3O2

Molecular Weight

227.22 g/mol

IUPAC Name

(3-quinolin-6-yl-1,2,4-oxadiazol-5-yl)methanol

InChI

InChI=1S/C12H9N3O2/c16-7-11-14-12(15-17-11)9-3-4-10-8(6-9)2-1-5-13-10/h1-6,16H,7H2

InChI Key

BDMVMKRYBCUFPZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)C3=NOC(=N3)CO)N=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.